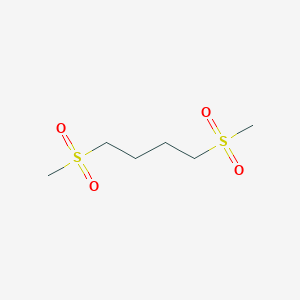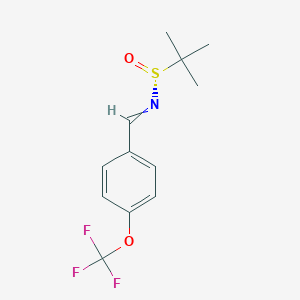
4-Pentylbenzene boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentylbenzene boronic acid: is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. The structure of this compound includes a benzene ring substituted with a pentyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Pentylbenzene boronic acid can be synthesized through various methods. One common approach involves the hydroboration of alkenes, where a boron-hydrogen bond is added across the double bond of an alkene to form the corresponding boronic acid . Another method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are typically prepared by the dehydration of boric acid with alcohols . The resulting borate esters can then be converted to boronic acids through hydrolysis or other suitable reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Pentylbenzene boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: The Suzuki-Miyaura coupling typically requires a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl halide.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl or vinyl-aryl compounds.
Applications De Recherche Scientifique
4-Pentylbenzene boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Pentylbenzene boronic acid in the Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Similar structure but lacks the pentyl group.
4-Methylbenzene boronic acid: Similar structure but has a methyl group instead of a pentyl group.
4-Ethylbenzene boronic acid: Similar structure but has an ethyl group instead of a pentyl group.
Uniqueness: 4-Pentylbenzene boronic acid is unique due to the presence of the pentyl group, which can influence its reactivity and interactions in chemical reactions. This makes it particularly useful in specific synthetic applications where the pentyl group provides steric or electronic effects that are beneficial .
Propriétés
Formule moléculaire |
C11H18BO2 |
|---|---|
Poids moléculaire |
193.07 g/mol |
InChI |
InChI=1S/C11H16.BH2O2/c1-2-3-5-8-11-9-6-4-7-10-11;2-1-3/h4,6-7,9-10H,2-3,5,8H2,1H3;2-3H |
Clé InChI |
ADMRVMUOQGWVDT-UHFFFAOYSA-N |
SMILES canonique |
[B](O)O.CCCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-](/img/structure/B14076983.png)
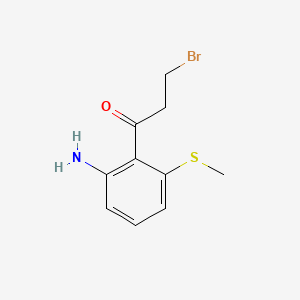
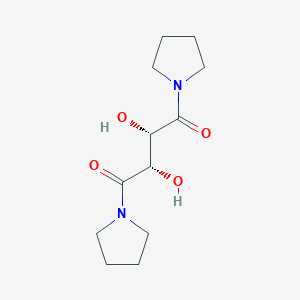
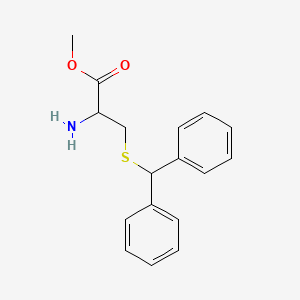


![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonin-9-amine](/img/structure/B14077009.png)
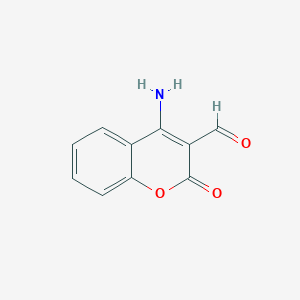
![2-[2-(Pyridin-3-yl)ethenyl]quinazoline](/img/structure/B14077036.png)


![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)
